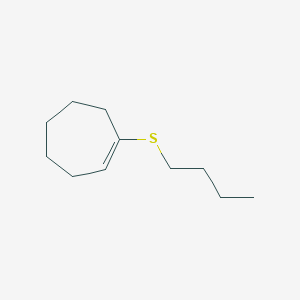

1-(Butylsulfanyl)cyclohept-1-ene

Description

1-(Butylsulfanyl)cyclohept-1-ene is a seven-membered cycloalkene derivative featuring a butylsulfanyl (-S-C₄H₉) substituent at the 1-position. The compound combines the unique electronic effects of sulfur with the conformational flexibility of a cycloheptene ring.

Properties

CAS No. |

121720-67-0 |

|---|---|

Molecular Formula |

C11H20S |

Molecular Weight |

184.34 g/mol |

IUPAC Name |

1-butylsulfanylcycloheptene |

InChI |

InChI=1S/C11H20S/c1-2-3-10-12-11-8-6-4-5-7-9-11/h8H,2-7,9-10H2,1H3 |

InChI Key |

DHIUIFOPYGKXAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(cyclohept-1-en-1-yl)sulfane typically involves the reaction of cycloheptene with butyl thiol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cycloheptene+Butyl thiolCatalystButyl(cyclohept-1-en-1-yl)sulfane

Industrial Production Methods

In an industrial setting, the production of butyl(cyclohept-1-en-1-yl)sulfane may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Butyl(cyclohept-1-en-1-yl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The butyl group or the cycloheptene ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl(cyclohept-1-en-1-yl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl(cyclohept-1-en-1-yl)sulfane involves its interaction with molecular targets through the sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde

- Structure : A six-membered pyran ring with two butylsulfanyl groups and an aldehyde functionality.

- Synthesis: Prepared via condensation of 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde with primary amines or amino acids to form Schiff bases .

- Reactivity: The aldehyde group enables imine formation, while sulfur atoms act as electron donors, stabilizing intermediates.

- Applications : Used in metallocomplex construction and exhibits antiseptic properties due to sulfur’s antimicrobial activity .

- Key Difference : The pyran ring’s smaller size (vs. cycloheptene) reduces ring strain, favoring planar transition states in cycloadditions.

N-(Cycloheptenylmethyl) Benzenamine

- Structure : Cycloheptene ring linked to an N-methylaniline group via a methylene bridge.

- Synthesis : Derived from 1-(chloromethyl)cyclohept-1-ene and N-methylaniline, followed by BF₃•Et₂O-catalyzed aza-Claisen rearrangement .

- Reactivity : The cycloheptene ring undergoes thermal rearrangements under milder conditions than smaller rings due to increased flexibility.

- Applications : Investigated as acetylcholinesterase inhibitors .

- Key Difference: The amino group introduces nucleophilic character absent in 1-(butylsulfanyl)cyclohept-1-ene, altering reaction pathways.

3-Butylsulfanyl-2,2'-Bithiophene

- Structure : Bithiophene with a butylsulfanyl group at the 3-position.

- Synthesis: Oxidative coupling using FeCl₃ in CHCl₃–MeNO₂ yields tris(butylsulfanyl)sexithiophene in 70% yield .

- Reactivity : Sulfur atoms facilitate π-conjugation and oxidative polymerization.

- Applications : Used in conductive polymers for organic electronics .

- Key Difference: The thiophene backbone’s aromaticity contrasts with the non-aromatic cycloheptene, limiting electron delocalization in the latter.

Butylsulfanyl(triethyl)plumbane

- Structure: Organolead compound with a butylsulfanyl ligand.

- Synthesis: Not detailed in evidence, but likely involves metathesis or transmetalation .

- Reactivity : The lead center exhibits weaker metal-sulfur bonds compared to transition metals, reducing stability.

- Key Difference : The presence of lead introduces heavy-metal reactivity, unlike the purely organic this compound.

Comparative Data Table

Key Research Findings

- Sulfur’s Role : Butylsulfanyl groups stabilize carbocations and radicals via electron donation, a trait exploited in polymer synthesis (e.g., sexithiophenes) .

- Catalytic Requirements : BF₃•Et₂O efficiently catalyzes rearrangements in cycloheptene derivatives, whereas FeCl₃ is preferred for thiophene polymerization .

Biological Activity

1-(Butylsulfanyl)cyclohept-1-ene is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a cycloheptene ring substituted with a butylthio group. The presence of sulfur in its structure may contribute to its biological activities, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfur-containing compounds. While specific data on this compound is limited, related compounds exhibit significant antimicrobial effects against a range of pathogens. For instance, compounds derived from microbial sources have shown potent activity against bacteria such as Staphylococcus aureus and E. coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclopentane derivatives | Staphylococcus aureus | 125 μg/mL |

| Butylthio derivatives | E. coli | 250 μg/mL |

| General sulfur compounds | Candida albicans | 1000 μg/mL |

Anticancer Activity

The anticancer properties of sulfur-containing compounds have been well-documented. For example, studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Sulfur-based compound | MCF-7 (Breast cancer) | 414.73 |

| Butylthio derivatives | HeLa (Cervical cancer) | 443.31 |

| General sulfur compounds | A549 (Lung cancer) | Varies by structure |

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzyme Activity : Many sulfur-containing compounds act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.

- Induction of Apoptosis : The ability to induce programmed cell death is a critical factor in the anticancer activity of these compounds.

- Antioxidant Properties : Some studies suggest that these compounds may also possess antioxidant properties, which can protect normal cells while targeting cancerous ones.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, analogous studies involving related compounds provide insights into its potential applications:

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various sulfur-containing compounds revealed significant inhibition of cell viability in human cancer cell lines, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.